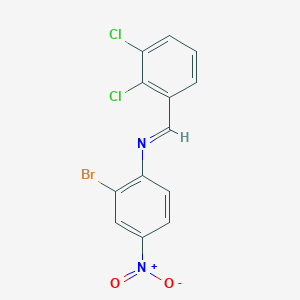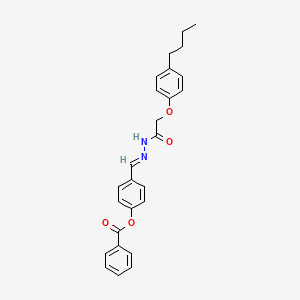
(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is an organic compound that features both bromine and nitro functional groups on a phenyl ring, as well as dichloro substituents on a benzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the phenyl ring.
Formation of Benzylidene Amine: The reaction of the brominated and nitrated phenyl compound with a dichloro-substituted benzaldehyde under basic conditions to form the benzylidene amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and bromination reactions, followed by the condensation reaction with dichloro-substituted benzaldehyde. These processes would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of dinitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological pathways, making it a candidate for drug development studies.
Industry
In industrial applications, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its unique combination of functional groups may impart desirable properties to the final products.
作用機序
The mechanism of action of (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and dichloro substituents can influence the compound’s binding affinity to various targets. These interactions can modulate biological pathways, leading to specific effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-nitrophenol
- 2,3-Dichlorobenzaldehyde
- 4-Nitrobenzylideneamine
Uniqueness
(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is unique due to the combination of its functional groups. The presence of both bromine and nitro groups on the phenyl ring, along with the dichloro-substituted benzylidene moiety, provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H7BrCl2N2O2 |
|---|---|
分子量 |
374.0 g/mol |
IUPAC名 |
N-(2-bromo-4-nitrophenyl)-1-(2,3-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7BrCl2N2O2/c14-10-6-9(18(19)20)4-5-12(10)17-7-8-2-1-3-11(15)13(8)16/h1-7H |
InChIキー |
DDSDVWNOYXMJAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide](/img/structure/B11989354.png)

![2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989364.png)

![3-(4-bromophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989388.png)


![6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11989392.png)
![4-Bromo-2-[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol](/img/structure/B11989395.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B11989399.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989402.png)

